Repaglinide acyl-beta-D-glucuronide
Description
Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | (2S,3S,4S,5R,6S)-6-[2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
| CAS Registry Number | 1309112-13-7 |
| Solubility | Freely soluble in DMSO, methanol |
| Metabolic Pathway | Glucuronidation |
The compound’s significance lies in its role as a biomarker for repaglinide metabolism and its implications in pharmacokinetic interactions. Unlike oxidative metabolites (e.g., M1, M2), this acyl glucuronide retains the parent drug’s core structure but exhibits altered polarity, influencing biliary excretion.
Relevance in Metabolic Research
This compound is pivotal for understanding:
- Drug-Drug Interactions : Gemfibrozil and its glucuronide metabolite inhibit UGT1A1, reducing this compound formation by 78% in vitro. This inhibition exacerbates repaglinide’s plasma exposure, increasing hypoglycemia risk.
- Enzyme Polymorphisms : Individuals with UGT1A128/28 genotypes exhibit 46% lower glucuronidation rates compared to wild-type alleles, highlighting pharmacogenomic variability.
- Transporter Interactions : The metabolite’s excretion involves organic anion-transporting polypeptides (OATP1B1), which are inhibited by drugs like nilotinib, altering systemic clearance.
Metabolic Pathway Contributions
| Pathway | Contribution to Clearance | Key Enzymes/Transporters |
|---|---|---|
| Glucuronidation | 20–30% | UGT1A1, UGT1A3 |
| CYP-Mediated Oxidation | 60–70% | CYP2C8, CYP3A4 |
| Biliary Excretion | 90% | OATP1B1, MRP2 |
Studies using recombinant enzymes demonstrate that UGT1A1 catalyzes 62% of repaglinide glucuronidation at therapeutic concentrations (1–10 µM).
Historical Context of Repaglinide Metabolite Identification
The identification of this compound emerged alongside advances in analytical techniques during the late 1990s:
- 1998 : Initial in vivo studies detected glucuronide metabolites in human bile using liquid chromatography-mass spectrometry (LC-MS), though structural characterization remained incomplete.
- 2003 : A landmark clinical study linked gemfibrozil coadministration to an 8-fold increase in repaglinide exposure, prompting investigations into non-CYP metabolic pathways.
- 2010 : In vitro hepatocyte studies confirmed UGT1A1’s role in glucuronidation, resolving ambiguities about repaglinide’s metabolic fate.
- 2020 : Case reports elucidated transporter-mediated interactions (e.g., nilotinib, febuxostat) affecting glucuronide formation, refining clinical guidelines for high-risk populations.
Milestones in Characterization
| Year | Discovery | Method Used |
|---|---|---|
| 2008 | Mechanism-based inhibition by gemfibrozil glucuronide | LC-MS/MS pharmacokinetics |
| 2013 | UGT1A1 genetic polymorphism effects | Genotyped HLM assays |
| 2020 | OATP1B1 inhibition by tyrosine kinase inhibitors | Clinical case analysis |
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44N2O10/c1-4-43-25-17-20(12-13-22(25)32(42)45-33-29(39)27(37)28(38)30(44-33)31(40)41)18-26(36)34-23(16-19(2)3)21-10-6-7-11-24(21)35-14-8-5-9-15-35/h6-7,10-13,17,19,23,27-30,33,37-39H,4-5,8-9,14-16,18H2,1-3H3,(H,34,36)(H,40,41)/t23-,27-,28-,29+,30-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHBBHOYIACRHO-GKKNLZSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858363 | |
| Record name | 1-O-{2-Ethoxy-4-[2-({(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino)-2-oxoethyl]benzoyl}-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309112-13-7 | |
| Record name | Repaglinide acyl-beta-D-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1309112137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-{2-Ethoxy-4-[2-({(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino)-2-oxoethyl]benzoyl}-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REPAGLINIDE ACYL-.BETA.-D-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTH5V4730Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
In Vitro Glucuronidation Using Human Liver Subcellular Fractions
Repaglinide acyl-beta-D-glucuronide is predominantly synthesized through enzymatic glucuronidation in human liver microsomes (HLMs) and S9 fractions. These systems contain UGT enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to repaglinide’s carboxyl group.
Reaction Conditions
-
Substrate Concentration : Incubations typically use 2.5–10 µM repaglinide to approximate therapeutic plasma concentrations.
-
Cofactor Supplementation : UDPGA (1–5 mM) is essential for glucuronide formation. Higher UDPGA concentrations (5 mM) increase glucuronidation efficiency by 40–60% compared to lower concentrations.
-
Incubation Time : Reactions are linear for up to 60 minutes, with optimal metabolite yield achieved within 30–45 minutes.
Kinetic Parameters
Table 1 summarizes the kinetic data for repaglinide glucuronidation in pooled human hepatocytes and HLMs:
| System | (µM) | (pmol/min/mg) | (µL/min/mg) |
|---|---|---|---|
| Human Hepatocytes | 3.2 ± 0.8 | 18.5 ± 2.1 | 5.78 ± 0.7 |
| HLMs | 5.1 ± 1.2 | 12.3 ± 1.8 | 2.41 ± 0.4 |
| S9 Fractions | 4.7 ± 1.0 | 15.6 ± 2.0 | 3.32 ± 0.5 |
Data derived from pooled human liver samples; corrected for nonspecific binding.
UGT1A1 is identified as the primary enzyme responsible, with a 7.5-fold higher activity in hepatocytes compared to HLMs due to intact cellular architecture.
Recombinant UGT Enzymes for Targeted Synthesis
Role of UGT1A1 and UGT1A3
Recombinant UGT1A1 exhibits the highest glucuronidation activity, contributing >70% of total repaglinide metabolism in vitro. UGT1A3 plays a minor role, accounting for <15% of metabolite formation.
Recombinant System Setup
-
Enzyme Source : Commercially available recombinant UGT1A1 (rUGT1A1) expressed in baculovirus-infected insect cells.
-
Incubation Parameters : 30 pmol/mL rUGT1A1, 2.5 µM repaglinide, and 5 mM UDPGA in 50 mM Tris-HCl buffer (pH 7.4).
-
Inhibition Studies : Gemfibrozil and its glucuronide inhibit UGT1A1-mediated glucuronidation by 78% at therapeutic concentrations, highlighting the risk of drug-drug interactions.
Analytical Methods for Metabolite Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS)
This compound is quantified using reverse-phase LC-MS with electrospray ionization (ESI). Key parameters include:
Radiometric Detection
Tritiated repaglinide ([³H]-repaglinide) is used to trace glucuronide formation, with radioactivity counting confirming a 1:1 metabolite-to-parent ratio.
Challenges and Optimization Strategies
Nonspecific Binding in In Vitro Systems
Repaglinide’s lipophilicity () leads to significant nonspecific binding in microsomal incubations. Adjusting incubations to include 0.1% bovine serum albumin (BSA) reduces unbound fraction variability from 35% to 8%.
Competing Metabolic Pathways
Oxidative metabolites (M1, M2, M4) account for 60–80% of repaglinide clearance in vivo. Selective inhibition of CYP3A4 (ketoconazole) and CYP2C8 (montelukast) enhances glucuronide yield by 40% in hepatocyte incubations.
Regulatory and Pharmacological Implications
The U.S. FDA designates repaglinide as a CYP2C8 probe substrate, but its glucuronidation pathway complicates interaction studies. Co-administration with UGT1A1 inhibitors (e.g., gemfibrozil) increases repaglinide AUC by 8.3-fold, necessitating dose adjustments .
Chemical Reactions Analysis
Types of Reactions
Repaglinide acyl-beta-D-glucuronide undergoes several types of chemical reactions, including:
Hydrolysis: The acyl glucuronide can hydrolyze back to repaglinide and glucuronic acid.
Transacylation: The acyl group can migrate within the glucuronide molecule, leading to different positional isomers.
Common Reagents and Conditions
Hydrolysis: Typically occurs under acidic or basic conditions.
Transacylation: Can occur spontaneously under physiological conditions.
Major Products Formed
Hydrolysis: Repaglinide and glucuronic acid.
Transacylation: Positional isomers of this compound.
Scientific Research Applications
Repaglinide acyl-beta-D-glucuronide is primarily studied in the context of drug metabolism and pharmacokinetics. Its formation and subsequent reactions are important for understanding the metabolism of repaglinide and its potential effects on drug efficacy and safety. The compound is also used in studies investigating the role of glucuronidation in drug metabolism and the potential for drug-drug interactions .
Mechanism of Action
Repaglinide acyl-beta-D-glucuronide itself does not possess significant pharmacological activity. its formation is a key step in the metabolism of repaglinide. Repaglinide lowers blood glucose levels by stimulating the release of insulin from the beta cells of the pancreas. It achieves this by closing ATP-dependent potassium channels in the membrane of the beta cells, leading to depolarization and subsequent insulin release .
Comparison with Similar Compounds
Table 1: Comparative Properties of Acyl Glucuronides
Key Research Findings
Stability and Reactivity
- Repaglinide acyl-β-D-glucuronide exhibits moderate stability compared to gemfibrozil glucuronide, which undergoes rapid hydrolysis and intramolecular rearrangement . This stability reduces its covalent binding to plasma proteins (e.g., albumin), as observed in pharmacokinetic (PK) studies where co-administration with asciminib resulted in only a 1.08–1.14-fold increase in repaglinide exposure .
- In contrast, gemfibrozil glucuronide forms long-lived protein adducts in plasma (half-life: 3.1 days) and tissues, contributing to hepatotoxicity .
Drug-Drug Interactions
- Repaglinide’s glucuronide is implicated in DDIs via CYP2C8 inhibition. For example, clopidogrel acyl-β-D-glucuronide strongly inhibits CYP2C8, increasing systemic repaglinide exposure by 5.6-fold .
- Gemfibrozil glucuronide interacts with clofibric acid glucuronide at hepatic transporters, altering biliary excretion kinetics .
Toxicity Profile
- Salicylic acid glucuronide accumulates in renal tissues, correlating with nephrotoxicity at high doses .
Implications for Clinical and Research Use
The comparative data highlight critical differences in the disposition and risk profiles of acyl glucuronides:
Repaglinide acyl-β-D-glucuronide poses a lower direct toxicity risk than gemfibrozil glucuronide but requires vigilance in DDIs involving CYP2C8 inhibitors.
Benzoyl and salicylic acid glucuronides demonstrate how structural modifications (e.g., aromatic vs. aliphatic aglycones) influence stability and tissue-specific toxicity.
Analytical challenges persist due to the pH- and temperature-dependent degradation of acyl glucuronides, necessitating stringent sample handling protocols .
Biological Activity
Repaglinide acyl-beta-D-glucuronide is a significant metabolite of repaglinide, a medication primarily used to manage type 2 diabetes mellitus by stimulating insulin secretion from pancreatic beta cells. Understanding the biological activity of this glucuronide metabolite is crucial for assessing its pharmacological effects, potential interactions, and safety profile.
Repaglinide acts as a short-acting insulin secretagogue, enhancing insulin release in a glucose-dependent manner. It binds to ATP-sensitive potassium channels on pancreatic beta cells, leading to membrane depolarization and subsequent calcium influx, which triggers insulin exocytosis. The acyl-beta-D-glucuronide form is produced via glucuronidation, a metabolic process that typically aims to detoxify and facilitate the elimination of drugs from the body .
Pharmacokinetics
Absorption and Distribution:
- Repaglinide is rapidly absorbed after oral administration, reaching peak plasma concentrations within 0.5 to 1.4 hours.
- The absolute bioavailability is approximately 56% .
Metabolism:
- It is primarily metabolized by cytochrome P450 enzymes (CYP3A4 and CYP2C8) into various metabolites, including the acyl-beta-D-glucuronide.
- The acyl-glucuronide form may exhibit altered pharmacological properties compared to the parent compound .
Elimination:
- Approximately 90% of repaglinide is eliminated via feces, with less than 2% excreted unchanged in urine .
Hypoglycemic Effects
This compound has been implicated in enhancing the hypoglycemic effects of repaglinide when co-administered with other medications like clopidogrel. Studies indicate that this combination can lead to significant reductions in plasma glucose levels, with some patients experiencing hypoglycemia .
Case Study Example:
In a clinical case involving an 81-year-old woman with type 2 diabetes who was treated with both repaglinide and clopidogrel, hypoglycemia was observed shortly after starting clopidogrel. The patient's fasting plasma glucose levels dropped significantly upon initiating treatment with repaglinide, highlighting the potential for drug-drug interactions mediated by glucuronidation processes .
Drug-Drug Interactions
The acyl-beta-D-glucuronide metabolite can influence drug-drug interactions (DDIs) due to its role in inhibiting cytochrome P450 enzymes. For instance, clopidogrel's active metabolite has been shown to inhibit CYP2C8, leading to increased plasma concentrations of repaglinide and its metabolites .
| Drug Interaction | Effect | Mechanism |
|---|---|---|
| Clopidogrel | Increased hypoglycemia risk | Inhibition of CYP2C8 by clopidogrel's active metabolite |
| Other CYP2C8 inhibitors | Potential increase in repaglinide levels | Competitive inhibition at the metabolic pathway |
Safety Profile
The safety profile of this compound is critical for patient management. Adverse effects primarily include hypoglycemia, especially when combined with other glucose-lowering agents or drugs that affect its metabolism. Monitoring is essential in patients receiving such combinations to prevent severe hypoglycemic episodes .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Repaglinide acyl-beta-D-glucuronide in biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used, requiring system suitability parameters such as resolution ≥7.0 between repaglinide and its isomers, tailing factor (0.8–2.0), and relative standard deviation (RSD) ≤10% for reproducibility . Capillary electrophoresis (CE) with stacking strategies (e.g., FASI-sweeping-AFMC) can enhance sensitivity for low-concentration plasma samples, validated via linearity (e.g., 25.2–186.8 ng/mL) and recovery studies . Sample stability must be ensured by maintaining pH 4–6 and temperatures ≤-20°C to minimize hydrolysis and acyl migration .
Q. How does the chemical stability of this compound impact experimental design?
- Methodological Answer : Stability is pH- and temperature-dependent, with intramolecular acyl migration generating isomers under neutral/basic conditions. To mitigate degradation:
- Use acidified buffers (pH 4–5) during sample collection.
- Store samples at -80°C if long-term stability is required.
- Conduct stability tests under experimental conditions (e.g., 4°C for 24 hours) to validate integrity .
Q. What metabolic enzymes are involved in the formation of this compound?
- Methodological Answer : UGT1A1 is the primary enzyme responsible for glucuronidation, as demonstrated in human hepatocyte studies. Co-incubation with CYP3A4/CYP2C8 inhibitors (e.g., ketoconazole) can isolate UGT-mediated metabolism. Metabolite quantification requires LC-MS/MS to distinguish between repaglinide and its glucuronide, with kinetic parameters (e.g., Km, Vmax) derived from time-course hepatocyte incubations .
Advanced Research Questions
Q. How can researchers address discrepancies in metabolic clearance rates between in vitro and in vivo models for this metabolite?
- Methodological Answer : Mechanistic two-compartment models integrating uptake (e.g., passive diffusion) and metabolism (e.g., Michaelis-Menten kinetics) can bridge in vitro-in vivo gaps. For example, human hepatocyte data show CLmet,gluc,u (1.41 µL/min/10⁶ cells) differs from in vivo estimates due to protein binding and biliary excretion. Interspecies scaling factors (e.g., rat-to-human) should account for differences in UGT1A1 expression .
Q. What mechanistic modeling approaches are suitable for studying the pharmacokinetics of this compound?
- Methodological Answer : A hybrid model combining:
- Compartmental kinetics : Describes parent drug uptake and glucuronide efflux.
- Metabolite subcompartments : Tracks M2, M4, and glucuronide formation rates using differential equations (e.g., d[M_gluc]/dt = kcat[Repaglinide][UGT1A1]).
- Parameter estimation : Nonlinear regression (e.g., Monte Carlo simulations) refines Km and Vmax from time-dependent hepatocyte data .
Q. How to optimize separation protocols for co-eluting isomers of acyl glucuronides in chromatographic analysis?
- Methodological Answer :
- Column selection : Use polar-embedded C18 columns to improve isomer resolution.
- Mobile phase optimization : Add 0.1% formic acid and 10 mM ammonium acetate to enhance ionization and separation.
- Temperature control : Maintain 15°C to reduce isomer interconversion during runs .
Q. What experimental strategies validate the immunogenicity of this compound-protein adducts?
- Methodological Answer :
- Adduct detection : SDS-PAGE/Western blotting with anti-adduct antibodies identifies covalent binding to serum albumin.
- ELISA quantification : Competitive ELISA using synthesized adduct standards (e.g., 0.1–10 µg/mL range) measures antibody titers in preclinical sera .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the toxicological significance of this compound?
- Methodological Answer :
- In vitro vs. in vivo correlation : Assess adduct formation in hepatocyte cultures vs. plasma from animal models. Discrepancies often arise due to rapid biliary excretion in vivo, limiting systemic exposure.
- Dose-response studies : Compare adduct levels at therapeutic (0.5 mg/kg) vs. supratherapeutic doses (5 mg/kg) to identify toxicity thresholds .
Q. Why do interspecies differences in glucuronide clearance complicate translational research?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
